

Comparative Analysis of 2-Hydroxyquinoline-3-carbaldehyde Derivatives via X-ray Crystallography

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B113261

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A detailed examination of the solid-state structures of **2-hydroxyquinoline-3-carbaldehyde** and its derivatives is crucial for understanding their chemical behavior and for the rational design of new therapeutic agents and functional materials. This guide provides a comparative overview of the X-ray crystal structure analyses of this important class of compounds, presenting key crystallographic data, detailed experimental protocols, and a generalized workflow for their structural elucidation.

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and pharmaceuticals.^{[1][2][3]} The introduction of a hydroxyl group at the 2-position and a carbaldehyde group at the 3-position creates a versatile building block, **2-hydroxyquinoline-3-carbaldehyde**, which is known for its potential in medicinal chemistry, including anticancer and antioxidant applications.^{[4][5]} The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, governs their intermolecular interactions and, consequently, their physical properties and biological activity.

This guide focuses on the comparative analysis of the crystal structures of **2-hydroxyquinoline-3-carbaldehyde** derivatives and their close analogs, such as the 2-chloro and 2-methoxy substituted quinoline-3-carbaldehydes. While a comprehensive dataset for a series of 2-hydroxy derivatives is not available in a single source, analysis of related structures

provides valuable insights into the influence of substituent changes on the molecular geometry and crystal packing.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 2-substituted-quinoline-3-carbaldehyde derivatives. This data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Selected Quinoline-3-carbaldehyde Derivatives

Parameter	2-chloro-3-[(E)-(2-phenylhydr azinylidene)methyl]quin oline[6]	2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquin oline[6]	ethyl 2,4-dichloroquinoline-3-carboxylate [6]	2-Methoxyquinoline-3-carbaldehyde[7]	2-Chlorobenz o[h]quinolin e-3-carbaldehy de[8]
Empirical Formula	C ₁₆ H ₁₂ CIN ₃	C ₁₁ H ₁₀ CIN ₃ O	C ₁₂ H ₉ Cl ₂ NO ₂	C ₁₁ H ₉ NO ₂	C ₁₄ H ₈ CINO
Formula Weight	281.74	235.67	270.10	187.19	241.67
Crystal System	Monoclinic	Orthorhombic	Monoclinic	Monoclinic	Not specified
Space Group	Cc	Pnma	P2 ₁ /c	P2 ₁ /c	Not specified
a (Å)	22.028(4)	3.8949(2)	8.4320(3)	8.8206(6)	Not specified
b (Å)	7.9791(12)	12.0510(5)	11.2340(4)	4.8446(3)	Not specified
c (Å)	8.3534(12)	21.9910(9)	12.8760(5)	21.6828(14)	Not specified
α (°)	90	90	90	90	Not specified
β (°)	90	90	90	90.612(4)	Not specified
γ (°)	90	90	90	90	Not specified
Volume (Å ³)	Not specified	Not specified	Not specified	926.50(10)	Not specified
Z	Not specified	Not specified	Not specified	4	Not specified
R-factor	Not specified	Not specified	Not specified	0.044	0.041

Experimental Protocols

The determination of the crystal structure of **2-hydroxyquinoline-3-carbaldehyde** derivatives involves a series of well-defined steps, from the synthesis of the compound to the final refinement of its crystal structure.

Synthesis of 2-Hydroxyquinoline-3-carbaldehyde Derivatives

The synthesis of the parent **2-hydroxyquinoline-3-carbaldehyde** is often achieved through the Vilsmeier-Haack reaction of acetanilide.^[9] Derivatives can be prepared by using appropriately substituted anilines as starting materials or by further chemical modification of the parent compound. For instance, Schiff base derivatives are synthesized by the condensation of the carbaldehyde group with various primary amines.^{[10][11][12]}

A general procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde, a common precursor, involves the treatment of the corresponding N-arylacetamide with a Vilsmeier-Haack reagent prepared from phosphorus oxychloride and N,N-dimethylformamide.^{[8][9]}

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF). The choice of solvent and the rate of evaporation are critical factors that influence the size and quality of the crystals.

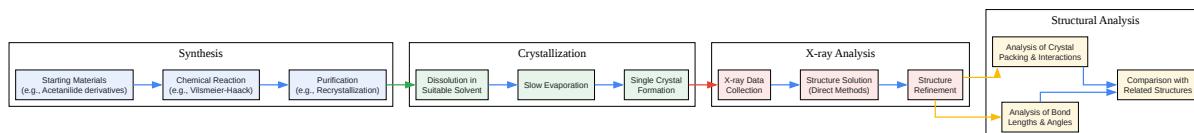
X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.^[7] The diffraction data is then processed to yield a set of structure factors.

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. Specialized software packages are used for data collection, processing, structure solution, and refinement.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of **2-hydroxyquinoline-3-carbaldehyde** derivatives.

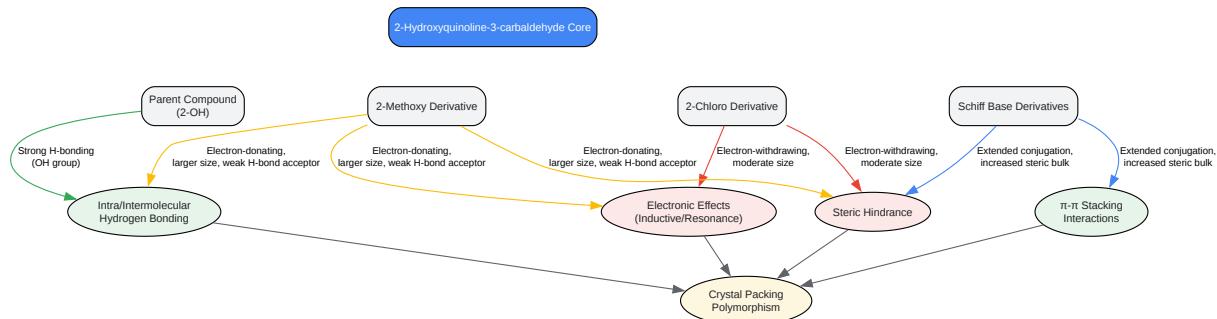


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A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Logical Comparison of Structural Features

The substitution pattern on the quinoline ring significantly influences the molecular conformation and the intermolecular interactions observed in the crystal lattice.



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Logical comparison of how different substituents influence molecular interactions and crystal packing.

In conclusion, the X-ray crystal structure analysis of **2-hydroxyquinoline-3-carbaldehyde** derivatives provides invaluable information for drug development and materials science. The comparative data and generalized protocols presented in this guide are intended to aid researchers in the design, synthesis, and structural characterization of this significant class of compounds. Further systematic studies on a wider range of derivatives will continue to deepen our understanding of their structure-property relationships.

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- To cite this document: BenchChem. [Comparative Analysis of 2-Hydroxyquinoline-3-carbaldehyde Derivatives via X-ray Crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113261#x-ray-crystal-structure-analysis-of-2-hydroxyquinoline-3-carbaldehyde-derivatives>]

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